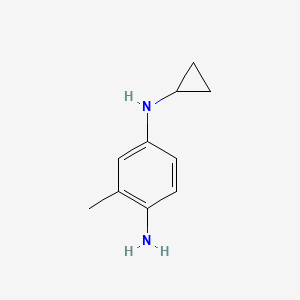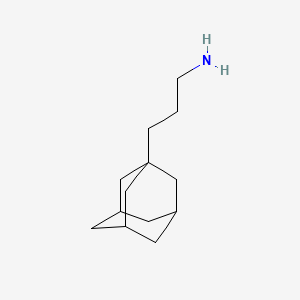
3,3-Difluorocycloheptane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorocycloheptane-1-thiol is a chemical compound belonging to the group of fluorine-containing organosulfur compounds. It has the molecular formula C₇H₁₂F₂S and a molecular weight of 166.2 g/mol. This compound is characterized by the presence of two fluorine atoms and a thiol group attached to a cycloheptane ring, making it a unique and interesting molecule for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocycloheptane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a cycloheptane ring. One common method is the fluorination of cycloheptane derivatives followed by thiolation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluorocycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cycloheptane derivatives.
Applications De Recherche Scientifique
3,3-Difluorocycloheptane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3-Difluorocycloheptane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may also influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluorocyclohexane-1-thiol: Similar structure but with a six-membered ring.
3,3-Difluorocyclooctane-1-thiol: Similar structure but with an eight-membered ring.
3,3-Difluorocyclopentane-1-thiol: Similar structure but with a five-membered ring.
Uniqueness
3,3-Difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H12F2S |
|---|---|
Poids moléculaire |
166.23 g/mol |
Nom IUPAC |
3,3-difluorocycloheptane-1-thiol |
InChI |
InChI=1S/C7H12F2S/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2 |
Clé InChI |
CRLXRJSHBXQMON-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC(C1)S)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


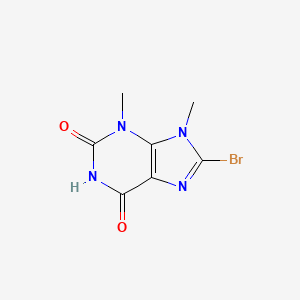
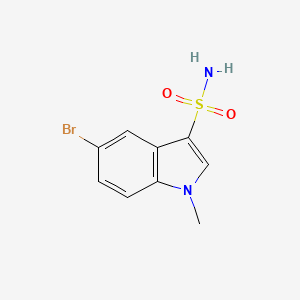
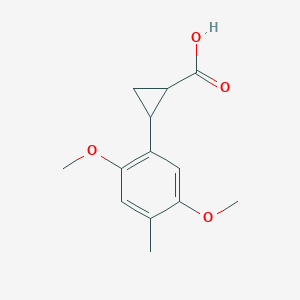
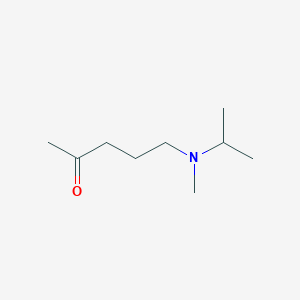
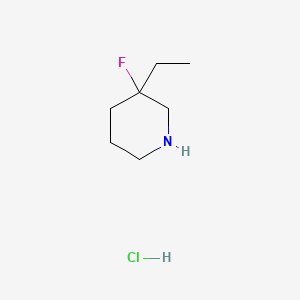
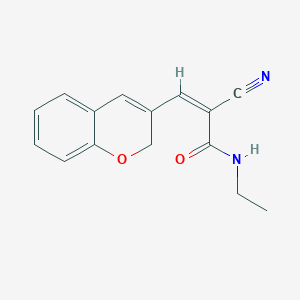

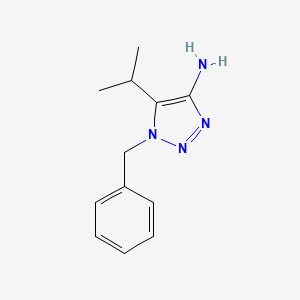


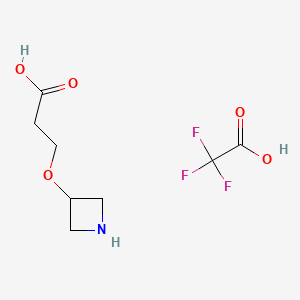
![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
